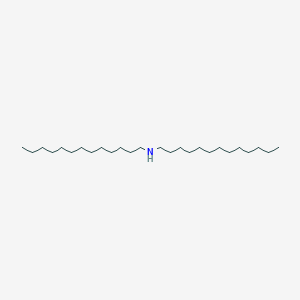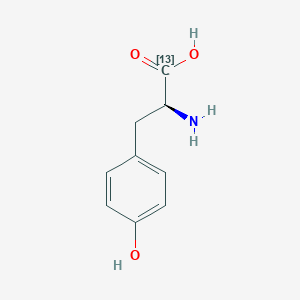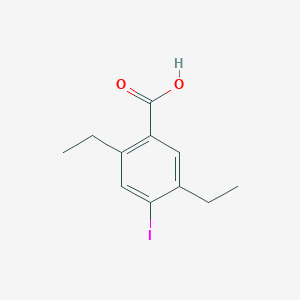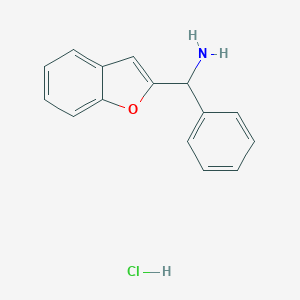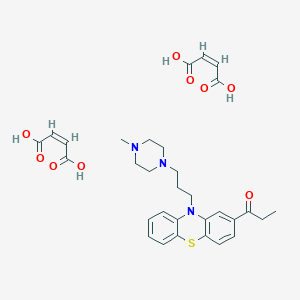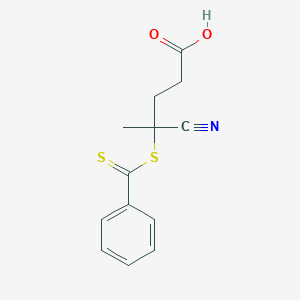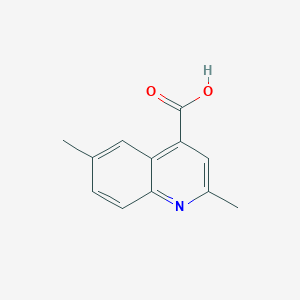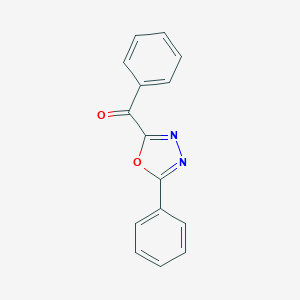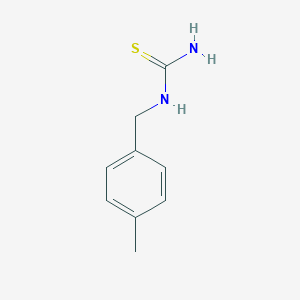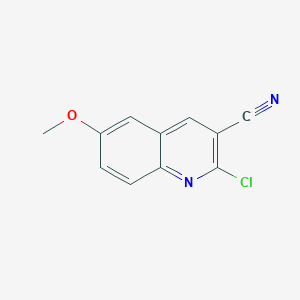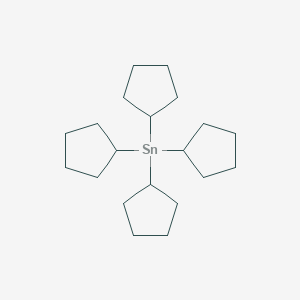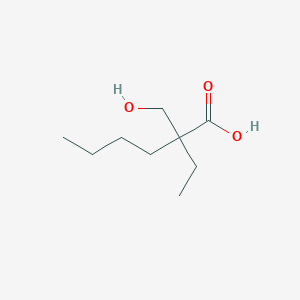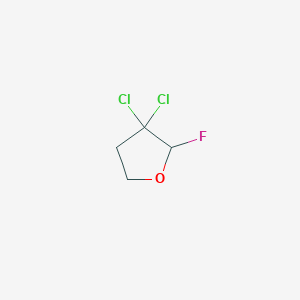![molecular formula C23H20Cl4N5NaO3 B009285 Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate CAS No. 106276-78-2](/img/structure/B9285.png)
Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valganciclovir-Hydrochlorid ist ein antivirales Medikament zur Behandlung von Zytomegalievirus-Infektionen, insbesondere bei Patienten mit erworbenem Immunschwäche-Syndrom und Organtransplantations-Empfängern . Es ist der L-Valylester von Ganciclovir und dient als Prodrug, d. h. es wird nach oraler Verabreichung in das aktive Medikament Ganciclovir umgewandelt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Valganciclovir-Hydrochlorid kann unter Verwendung von Ganciclovir als Ausgangsmaterial synthetisiert werden. Eine Methode beinhaltet die Kondensation von Ganciclovir mit N-Benzyloxycarbonyl-Valin-N-Acetylanhydrid, um Ganciclovir-Monoester zu erhalten, die anschließend hydriert werden, um Valganciclovir-Hydrochlorid zu synthetisieren . Eine weitere Methode beinhaltet die Schutz der Hydroxylgruppe von Ganciclovir mit einem Orthoester, gefolgt von der Kondensation mit N-Benzyloxy-oxo-L-Valin, Hydrolyse und Hydrierung, um Valganciclovir-Hydrochlorid zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Valganciclovir-Hydrochlorid umfasst in der Regel mehrstufige Syntheseverfahren, die eine hohe Reinheit und Ausbeute gewährleisten. Das Verfahren umfasst die Herstellung von Mono-Oxo-Ganciclovir, die Zugabe von Schutzgruppen und nachfolgende Reaktionen zur Bildung des Endprodukts .
Chemische Reaktionsanalyse
Arten von Reaktionen: Valganciclovir-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse und Veresterung. Die Hydrolyse von Valganciclovir-Hydrochlorid führt zur Bildung von Ganciclovir, dem aktiven antiviralen Wirkstoff .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von Valganciclovir-Hydrochlorid verwendet werden, sind Ammoniumacetat, Eisessig, Methanol und Chloroform . Die Reaktionen werden typischerweise unter kontrollierten pH-Bedingungen und bei Umgebungstemperaturen durchgeführt .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Hydrolyse von Valganciclovir-Hydrochlorid gebildet wird, ist Ganciclovir, das eine antivirale Aktivität gegen das Zytomegalievirus zeigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Valganciclovir hydrochloride can be synthesized using ganciclovir as the starting material. One method involves the condensation of ganciclovir with N-benzyloxycarbonyl-Valine-N-acetyl anhydride to obtain ganciclovir monoesters, which are then hydro-reduced to synthesize valganciclovir hydrochloride . Another method involves protecting the hydroxyl group of ganciclovir with an orthoester, followed by condensation with N-benzyloxy-oxo-L-valine, hydrolysis, and hydro-reduction to yield valganciclovir hydrochloride .
Industrial Production Methods: Industrial production of valganciclovir hydrochloride typically involves multi-step synthesis processes that ensure high purity and yield. The process includes the preparation of mono-oxo ganciclovir, addition of protective groups, and subsequent reactions to form the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Valganciclovir hydrochloride undergoes various chemical reactions, including hydrolysis and esterification. The hydrolysis of valganciclovir hydrochloride results in the formation of ganciclovir, which is the active antiviral agent .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of valganciclovir hydrochloride include ammonium acetate, glacial acetic acid, methanol, and chloroform . The reactions are typically carried out under controlled pH conditions and at ambient temperatures .
Major Products Formed: The major product formed from the hydrolysis of valganciclovir hydrochloride is ganciclovir, which exhibits antiviral activity against cytomegalovirus .
Wissenschaftliche Forschungsanwendungen
Valganciclovir-Hydrochlorid wird aufgrund seiner antiviralen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Es wird zur Behandlung und Vorbeugung von Zytomegalievirus-Infektionen bei immungeschwächten Patienten eingesetzt, z. B. bei Patienten mit erworbenem Immunschwäche-Syndrom und Organtransplantations-Empfängern . Darüber hinaus wird es in Studien zur viralen DNA-Synthese und zur Entwicklung von antiviralen Therapien verwendet .
Wirkmechanismus
Valganciclovir-Hydrochlorid ist ein Prodrug, das nach oraler Verabreichung durch intestinale und hepatische Esterasen schnell in Ganciclovir umgewandelt wird . Ganciclovir wird dann durch die virale Proteinkinase UL97 und zelluläre Kinasen phosphoryliert, um Ganciclovir-Triphosphat zu bilden . Ganciclovir-Triphosphat hemmt die virale DNA-Synthese, indem es kompetitiv die Einarbeitung von Desoxyguanosintriphosphat in die virale DNA hemmt und eine Kettenabbruchreaktion verursacht .
Wirkmechanismus
Valganciclovir hydrochloride is a prodrug that is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . Ganciclovir is then phosphorylated by viral protein kinase UL97 and cellular kinases to form ganciclovir triphosphate . Ganciclovir triphosphate inhibits viral DNA synthesis by competitively inhibiting the incorporation of deoxyguanosine triphosphate into viral DNA and causing chain termination .
Vergleich Mit ähnlichen Verbindungen
Valganciclovir-Hydrochlorid wird oft mit anderen antiviralen Mitteln wie Valacyclovir und Aciclovir verglichen. Während Valacyclovir ein Prodrug von Aciclovir ist und zur Behandlung von Herpes-simplex-Virus-Infektionen eingesetzt wird, wird Valganciclovir-Hydrochlorid speziell zur Behandlung von Zytomegalievirus-Infektionen verwendet . Valganciclovir-Hydrochlorid hat eine längere Halbwertszeit und eine höhere Bioverfügbarkeit als Ganciclovir, was es für die orale Verabreichung effektiver macht .
Liste ähnlicher Verbindungen:- Ganciclovir
- Valacyclovir
- Aciclovir
Valganciclovir-Hydrochlorid zeichnet sich durch seine spezifische Anwendung bei der Behandlung von Zytomegalievirus-Infektionen und seine verbesserten pharmakokinetischen Eigenschaften aus .
Eigenschaften
CAS-Nummer |
106276-78-2 |
|---|---|
Molekularformel |
C23H20Cl4N5NaO3 |
Molekulargewicht |
579.2 g/mol |
IUPAC-Name |
sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate |
InChI |
InChI=1S/C13H14N4.C9H3Cl4NO2.CH3O.Na/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12;1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11;1-2;/h2-8H,14-15H2,1H3;1H3;1H3;/q;;-1;+1 |
InChI-Schlüssel |
DRKWDZRMCXCQPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Isomerische SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Synonyme |
Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 4-[(4-aminophenyl)azo]-3-methylbenzenamine and sodium methoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


